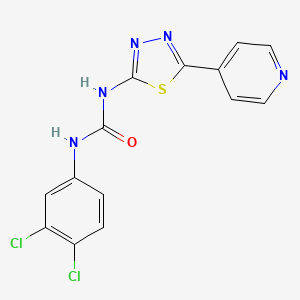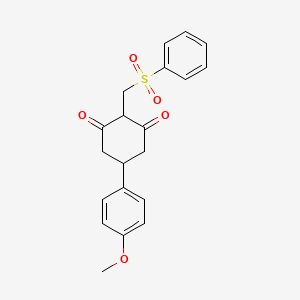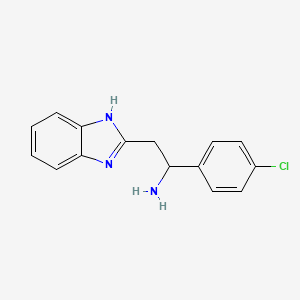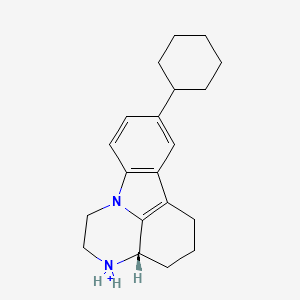
1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea is a member of ureas.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methodology : A study by Kejian Li and Wenbin Chen (2008) describes an efficient method for synthesizing urea derivatives like 1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea, using microwave irradiation, which offers better reaction conditions compared to conventional heating methods. This method yields satisfactory results and provides a new avenue for synthesizing such compounds (Li & Chen, 2008).
Crystal Structure Analysis : Xinjian Song, Xiao-Hong Tan, and Yan‐Gang Wang (2008) conducted a study on a similar compound, N-(2,6-Difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, revealing its triclinic crystal structure, characterized by X-ray diffraction, NMR, and IR techniques. This research is vital for understanding the molecular configuration and potential interactions of these compounds (Song, Tan, & Wang, 2008).
Biological Activities
Fungicidal Properties : A 2006 study by Tan Xiao-hong on a structurally similar compound, 1-(4-Chlorobenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea, demonstrated its effective fungicidal activity against plant pathogens like Botrytis cinerea and Dothiorella gregaria (Xiao-hong, 2006).
Antitumor Activity : The study of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives by Weiwei Li et al. (2019) revealed their potential as antitumor agents, particularly against chronic myeloid leukemia, through inhibition of the PI3K/AKT signaling pathway. This highlights the potential of urea derivatives in cancer therapy (Li et al., 2019).
Cytokinin Activity and Plant Growth Regulation : Xinjian Song et al. (2007) synthesized a series of N-aryl-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]ureas and found that they exhibited cytokinin activity, suggesting their role in promoting plant growth (Song, Tan, & Wang, 2007).
Optical and Electrooptic Properties
- Optical and Nonlinear Optical Properties : A 2018 study by M. Shkir et al. assessed the electrooptic properties of a related compound, revealing its potential application in nonlinear optics and optoelectronic device fabrications. The study highlights the compound's superior properties compared to standard urea, especially in second and third harmonic generation (Shkir et al., 2018).
properties
Product Name |
1-(3,4-Dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
|---|---|
Molecular Formula |
C14H9Cl2N5OS |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C14H9Cl2N5OS/c15-10-2-1-9(7-11(10)16)18-13(22)19-14-21-20-12(23-14)8-3-5-17-6-4-8/h1-7H,(H2,18,19,21,22) |
InChI Key |
VENGYPNOQYXRLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=NN=C(S2)C3=CC=NC=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)

![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)
![4-(1-Piperidinyl)-3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid ethyl ester](/img/structure/B1223932.png)

![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![Methyl [1-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1223937.png)
![1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
![N-(2-fluorophenyl)-2-[[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1223940.png)
![N-[[1-(benzenesulfonyl)-4-piperidinyl]methyl]benzenesulfonamide](/img/structure/B1223945.png)

![5-(4-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1223949.png)
![N-[2-[(phenylmethyl)amino]-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223950.png)